molecular structure and conformation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide
molecular structure and conformation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide
An In-Depth Technical Guide to the Molecular Structure and Conformation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide
This guide provides a comprehensive technical overview of the methodologies and considerations for elucidating the . While specific experimental data for this exact molecule is not extensively published, this document serves as a robust framework for its study, drawing upon established principles and data from closely related analogues. The intended audience includes researchers, scientists, and professionals in drug development who are working with novel spirocyclic and heterocyclic scaffolds.
Introduction: The Significance of Spirocyclic Sulfones
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer a level of conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets.[1][2] When a sulfone moiety is incorporated into such a scaffold, as in 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, it introduces a polar, hydrogen-bond accepting group that can improve a molecule's pharmacokinetic profile, including solubility and metabolic stability.[3] The sulfone group can also act as a bioisostere for other functionalities and reduce the basicity of nearby amines, potentially improving a compound's toxicity profile.[3]
This guide will delineate the critical experimental and computational workflows required to fully characterize the structure and preferred conformation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, a molecule of interest for its potential applications in the development of novel therapeutics.
Part 1: Synthesis of the 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Core
A logical approach would involve the initial synthesis of the two constituent rings, followed by a spirocyclization step. The oxidation of the sulfide to the sulfone would likely be a late-stage transformation due to the deactivating effect of the sulfone group on adjacent positions.
Proposed Synthetic Workflow
The following is a hypothetical, yet chemically sound, protocol for the synthesis of the title compound.
Caption: Proposed synthetic workflow for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of a Suitable Piperidine Precursor A 4-substituted piperidine derivative would be required, with a functional group amenable to forming the spirocyclic center. For instance, a protected 4-amino-4-(hydroxymethyl)piperidine could be a viable intermediate.
Step 2: Synthesis of a Thiolane Precursor A linear precursor with terminal functional groups that can cyclize to form the thiolane ring would be needed. For example, a 1,4-dihalobutane could serve as a starting point to introduce the sulfur atom.
Step 3: Spirocyclization The key spirocyclization step would involve the coupling of the piperidine and thiolane precursors. The specific reaction would depend on the functional groups incorporated in the precursors.
Step 4: Oxidation to the Sulfone
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Dissolve the synthesized 8-Thia-1-azaspiro[4.5]decane in a suitable solvent such as dichloromethane or methanol.
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Cool the solution to 0 °C in an ice bath.
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Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), portion-wise.
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Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield the final 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.
Part 2: Elucidation of Molecular Structure and Conformation
A combination of analytical techniques is essential to unambiguously determine the three-dimensional structure and preferred conformation of the target molecule.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the fused ring system.
Protocol for X-ray Crystallography
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Grow single crystals of the purified compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
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Mount a selected crystal on a goniometer head.
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Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
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Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
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Process the diffraction data to obtain a set of structure factors.
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Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
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Refine the structural model against the experimental data to determine the final atomic positions, bond lengths, and angles.
Table 1: Expected Bond Lengths and Angles
| Feature | Expected Bond Length (Å) | Expected Bond Angle (°) | Justification |
| S=O in Sulfone | 1.42 - 1.46 | - | Typical double bond character between sulfur and oxygen in a sulfone. |
| C-S in Sulfone | 1.76 - 1.80 | - | Standard single bond length for a C-S bond in a sulfone. |
| O=S=O Angle | - | 117 - 122 | The geometry around the sulfur atom in a sulfone is approximately tetrahedral. |
| C-S-C Angle | - | 102 - 106 | The angle within the five-membered thiolane dioxide ring will be constrained. |
| C-N in Piperidine | 1.45 - 1.49 | - | Typical C-N single bond length in a saturated heterocycle. |
| C-C (spiro center) | 1.53 - 1.57 | - | Standard sp3-sp3 carbon-carbon bond length. |
| C-N-C Angle (piperidine) | - | 109 - 113 | The piperidine ring is expected to adopt a chair conformation, leading to near-tetrahedral angles. |
NMR Spectroscopy: Conformation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure and conformation of molecules in solution. A combination of 1D and 2D NMR experiments is required for a complete assignment.
NMR Analysis Workflow
Caption: Workflow for NMR-based structural and conformational analysis.
Protocol for NMR Analysis
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Dissolve a pure sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Acquire a standard ¹H NMR spectrum to observe the proton signals, their integrations, and coupling patterns.
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Acquire a ¹³C{¹H} NMR spectrum to identify the number of unique carbon environments.
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Perform a COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks, which helps in tracing the carbon backbone of each ring.
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Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.
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Conduct an HMBC (Heteronuclear Multiple Bond Correlation) experiment to observe correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity across the spiro center and other quaternary carbons.
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Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space, even if they are not directly bonded. The presence or absence of specific NOE cross-peaks provides strong evidence for the preferred conformation (e.g., chair vs. boat for the piperidine ring) and the relative orientation of substituents.
Table 2: Predicted Chemical Shifts for Key Nuclei
| Atom(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Protons α to Sulfone (CH₂) | 3.0 - 3.5 | 50 - 55 | Strong deshielding effect of the electron-withdrawing sulfone group. |
| Protons β to Sulfone (CH₂) | 2.0 - 2.5 | 25 - 30 | Less deshielded compared to the α-protons. |
| Protons α to Nitrogen (CH₂) in Piperidine | 2.5 - 3.0 | 45 - 50 | Deshielding effect of the nitrogen atom. |
| Protons β to Nitrogen (CH₂) in Piperidine | 1.5 - 2.0 | 30 - 35 | Typical aliphatic chemical shifts. |
| Spirocyclic Carbon | - | 40 - 50 | Quaternary carbon in a spirocyclic system. |
| NH proton | 1.5 - 3.0 (broad) | - | Chemical shift and peak shape are dependent on solvent and concentration. May exchange with D₂O. |
Computational Chemistry: Mapping the Conformational Landscape
Computational modeling, particularly using Density Functional Theory (DFT), is a valuable tool for exploring the potential conformations of a molecule and their relative stabilities.
Protocol for Conformational Analysis
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Build an initial 3D model of the 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide molecule.
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Perform a conformational search using a molecular mechanics force field to identify low-energy conformers.
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For each low-energy conformer, perform a geometry optimization and frequency calculation using a suitable DFT method (e.g., B3LYP with a 6-31G* basis set).
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The relative energies of the optimized conformers will indicate the most stable conformation in the gas phase. Solvent effects can be included using a continuum solvation model.
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The calculated vibrational frequencies confirm that the structures are true energy minima.
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NMR chemical shifts and coupling constants can be calculated for the most stable conformers and compared with the experimental data to validate the proposed solution-state structure.
Conclusion
The comprehensive characterization of the requires an integrated approach that combines organic synthesis, X-ray crystallography, advanced NMR spectroscopy, and computational chemistry. While the synthesis provides the material for study, it is the synergistic use of spectroscopic and computational methods that reveals the detailed three-dimensional nature of the molecule in both the solid and solution states. This detailed structural understanding is paramount for rational drug design and for elucidating the structure-activity relationships of this promising class of spirocyclic sulfones.
References
- Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane.ChemInform. This article describes the synthesis of a related thia-azaspiro[4.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.PubMed. This paper details the synthesis and evaluation of related azaspiro[4.5]decane derivatives, highlighting their relevance in medicinal chemistry.
- Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.ResearchGate. This article describes the synthesis of a spiro system containing a thia-azaspiro[4.5]decane 7,7-dioxide core, which is structurally very similar to the topic of this guide.
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Cyclic sulfoxides and sulfones in drug design. ResearchGate. This review discusses the valuable properties that cyclic sulfones bring to drug candidates, such as improved solubility and metabolic stability.[3]
- One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors.MDPI. This paper provides examples of the synthesis and characterization of 1-thia-4-azaspiro[4.
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Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science (RSC Publishing). This article describes a modern synthetic approach to spirocyclic vinyl sulfones, highlighting their potential in drug discovery.[1][2]
- The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics.PubMed. This paper showcases the successful application of spirocyclic heterocyclic sulfones in drug design.
Sources
- 1. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
